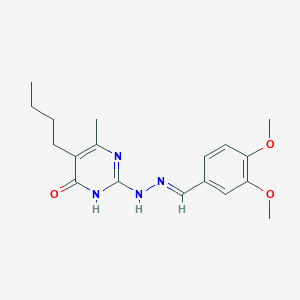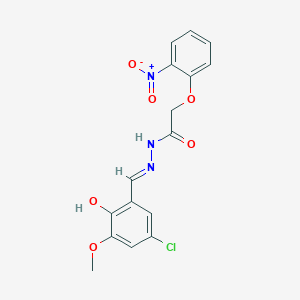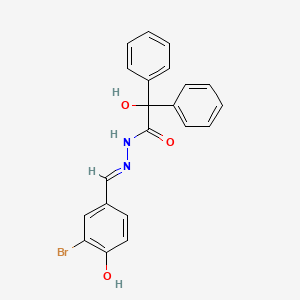
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as DMHPH, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
作用机制
The mechanism of action of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is still being studied, but it is thought to involve the inhibition of specific enzymes or signaling pathways. For example, one study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of specific enzymes involved in disease development. Additionally, 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that it has been shown to have potential as an anticancer agent and a treatment for Alzheimer's disease. Additionally, it has antioxidant properties that may be useful in protecting cells from oxidative stress. However, one limitation of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that its mechanism of action is still being studied, so its potential uses and limitations are not yet fully understood.
未来方向
There are several future directions that could be explored in relation to 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One direction would be to further study its mechanism of action and potential uses in the treatment of various diseases. Another direction would be to explore the potential use of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in combination with other compounds or therapies to enhance its effectiveness. Additionally, further studies could be conducted to explore the safety and toxicity of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in vivo.
合成方法
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 5-butyl-4-hydroxy-6-methyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
科学研究应用
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in a variety of scientific research applications. One study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of a specific enzyme involved in the development of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
属性
IUPAC Name |
5-butyl-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-5-6-7-14-12(2)20-18(21-17(14)23)22-19-11-13-8-9-15(24-3)16(10-13)25-4/h8-11H,5-7H2,1-4H3,(H2,20,21,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSRSHBYVJSLF-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(N=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)



![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)